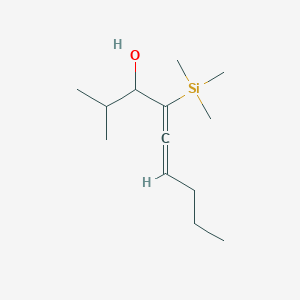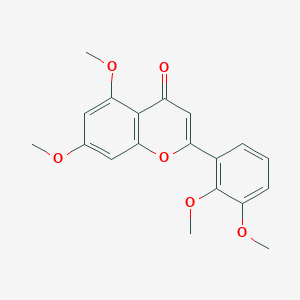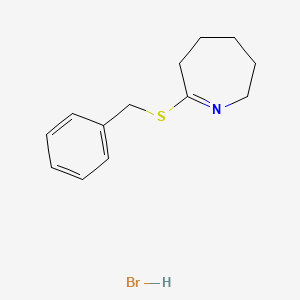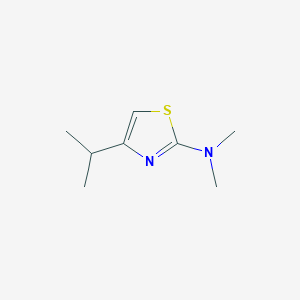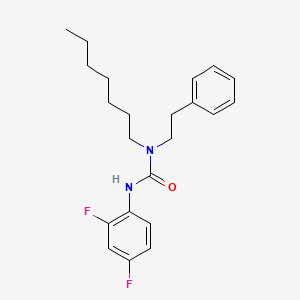![molecular formula C20H24N2O2 B14406863 2,6-Di-tert-butyl-4-([1,3]oxazolo[4,5-b]pyridin-2(3H)-ylidene)cyclohexa-2,5-dien-1-one CAS No. 82051-44-3](/img/structure/B14406863.png)
2,6-Di-tert-butyl-4-([1,3]oxazolo[4,5-b]pyridin-2(3H)-ylidene)cyclohexa-2,5-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Di-tert-butyl-4-([1,3]oxazolo[4,5-b]pyridin-2(3H)-ylidene)cyclohexa-2,5-dien-1-one is a complex organic compound that belongs to the class of oxazole derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-([1,3]oxazolo[4,5-b]pyridin-2(3H)-ylidene)cyclohexa-2,5-dien-1-one typically involves the reaction of 2,6-di-tert-butylphenol with various reagents. One common method involves the use of phosphorus oxychloride as a catalyst in the presence of aryl hydrazides . The reaction conditions often include heating the mixture to high temperatures and using solvents like toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Di-tert-butyl-4-([1,3]oxazolo[4,5-b]pyridin-2(3H)-ylidene)cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Substitution reactions can occur with halogens or other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorus oxychloride, sodium borohydride, and various solvents like toluene and methanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with different functional groups, while reduction can lead to the formation of simpler phenolic compounds .
Applications De Recherche Scientifique
2,6-Di-tert-butyl-4-([1,3]oxazolo[4,5-b]pyridin-2(3H)-ylidene)cyclohexa-2,5-dien-1-one has been studied for various scientific research applications:
Mécanisme D'action
The mechanism of action of 2,6-Di-tert-butyl-4-([1,3]oxazolo[4,5-b]pyridin-2(3H)-ylidene)cyclohexa-2,5-dien-1-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound donates protons to free radicals, stabilizing them and preventing oxidative damage.
Anti-inflammatory Activity: It inhibits enzymes like cyclo-oxygenase and lipoxygenase, reducing the production of inflammatory mediators.
Anticancer Activity: The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Di-tert-butylphenol: Known for its antioxidant properties and used in the synthesis of various industrial products.
Oxazole Derivatives: These compounds share similar biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Uniqueness
2,6-Di-tert-butyl-4-([1,3]oxazolo[4,5-b]pyridin-2(3H)-ylidene)cyclohexa-2,5-dien-1-one stands out due to its unique combination of antioxidant, anti-inflammatory, and anticancer activities.
Propriétés
Numéro CAS |
82051-44-3 |
|---|---|
Formule moléculaire |
C20H24N2O2 |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
2,6-ditert-butyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol |
InChI |
InChI=1S/C20H24N2O2/c1-19(2,3)13-10-12(11-14(16(13)23)20(4,5)6)18-22-17-15(24-18)8-7-9-21-17/h7-11,23H,1-6H3 |
Clé InChI |
JGEKWKRDPJKPIO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=NC3=C(O2)C=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



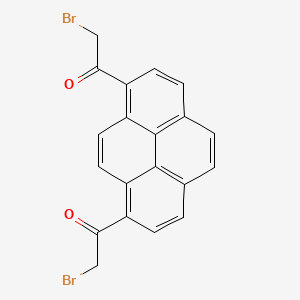
![1-[2,2-Bis(phenylsulfanyl)cyclopropyl]propan-1-one](/img/structure/B14406787.png)
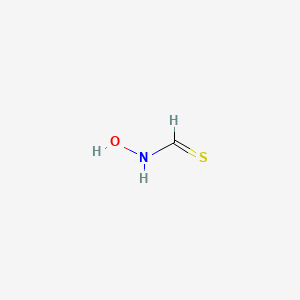
![4-[4-Oxo-1,4-diphenyl-1,1-bis(phenylsulfanyl)butan-2-yl]benzonitrile](/img/structure/B14406805.png)
![[Cyclopent-1-ene-1,2-diylbis(oxy)]bis[diethyl(methyl)silane]](/img/structure/B14406807.png)
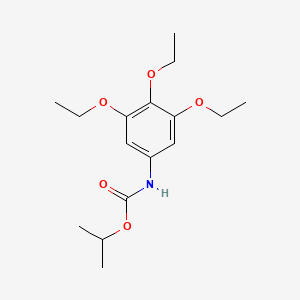
![1-{4-[(2-Hydroxyethyl)sulfanyl]phenyl}propan-2-one](/img/structure/B14406810.png)

